6-(2-chlorobenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its complex structure, which includes an indole fused with a quinoxaline ring system
Preparation Methods
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may utilize microwave irradiation or nanoparticle catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or copper salts. Major products formed from these reactions vary depending on the specific reaction pathway but often include derivatives with modified functional groups or extended conjugation systems .
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which 6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE include other indoloquinoxaline derivatives, such as:
- 6H-Indolo[2,3-b]quinoxaline
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of 6-[(2-CHLOROPHENYL)METHYL]-9-METHYL-6H-INDOLO[2,3-B]QUINOXALINE lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics .
Properties
Molecular Formula |
C22H16ClN3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16ClN3/c1-14-10-11-20-16(12-14)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-15-6-2-3-7-17(15)23/h2-12H,13H2,1H3 |
InChI Key |
MPDHVZLRFIYROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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